molecular formula C16H19N5O2S B2687678 4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide CAS No. 1105210-18-1

4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide

Cat. No.: B2687678
CAS No.: 1105210-18-1
M. Wt: 345.42
InChI Key: KSHYGFWFUPIWPK-UHFFFAOYSA-N
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Description

4-((6-acetamidopyridazin-3-yl)thio)-N-(6-methylpyridin-2-yl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as APB and is a potent inhibitor of the protein kinase B (PKB) signaling pathway.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on related heterocyclic compounds, such as those involving thiazolyl, pyridazinyl, and pyridinyl moieties, focuses on synthesizing novel compounds with potential antitumor activities. For example, the synthesis and evaluation of novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown potent antiproliferative activity against human cancer cell lines, including HeLa and A549. These findings suggest that compounds with similar structures could have applications in developing new antitumor agents (Wu et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Compounds with acetamide and butanamide moieties have been explored for their potential as antimicrobial and anti-inflammatory agents. The synthesis of new 2-[1(2H)-phthalazinon-2-yl]acetamide and 3-[1(2H)-phthalazinon-2-yl]propanamide derivatives demonstrates significant activity in these areas, without causing gastric lesions or bleeding at given doses. This indicates a potential application in designing safer anti-inflammatory and analgesic medications (Doğruer et al., 2004).

Catalysis and Material Science

Research into nitrogen-doped carbon materials derived from ionic liquids, such as those containing butanamide analogs, has shown promising applications in catalysis, particularly in the electrochemical synthesis of hydrogen peroxide. These metal-free catalysts offer a sustainable and cost-effective approach to producing hydrogen peroxide, highlighting the relevance of butanamide derivatives in material science and catalysis (Fellinger et al., 2012).

Properties

IUPAC Name

4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(6-methylpyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-11-5-3-6-13(17-11)19-15(23)7-4-10-24-16-9-8-14(20-21-16)18-12(2)22/h3,5-6,8-9H,4,7,10H2,1-2H3,(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHYGFWFUPIWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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